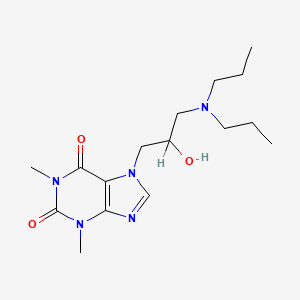

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline

Vue d'ensemble

Description

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a methylxanthine drug commonly used for its bronchodilator effectsTheophylline itself is known for its ability to relax bronchial smooth muscle and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Méthodes De Préparation

The synthesis of 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline typically involves the modification of the theophylline molecule. One common method is the alkylation of theophylline with 3-(dipropylamino)-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Analyse Des Réactions Chimiques

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides

Applications De Recherche Scientifique

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline has several scientific research applications:

Chemistry: It is used as a model compound in studies involving methylxanthine derivatives and their chemical properties.

Biology: The compound is studied for its effects on cellular processes, including its potential role in modulating enzyme activity and signal transduction pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in respiratory medicine and as a potential treatment for conditions like asthma and COPD

Mécanisme D'action

The mechanism of action of 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline involves several pathways:

Phosphodiesterase Inhibition: Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to an increase in cyclic AMP levels, which results in bronchodilation and smooth muscle relaxation.

Adenosine Receptor Antagonism: It blocks adenosine receptors, which contributes to its bronchodilator effects and reduces airway responsiveness to allergens and irritants.

Histone Deacetylase Activation: This action may contribute to its anti-inflammatory effects, making it useful in treating inflammatory respiratory conditions.

Comparaison Avec Des Composés Similaires

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can be compared with other methylxanthine derivatives such as:

Theophylline: The parent compound, primarily used as a bronchodilator.

Caffeine: Another methylxanthine with stimulant effects on the central nervous system.

Aminophylline: A compound similar to theophylline but with better solubility, used in intravenous therapy for acute asthma attacks

This compound’s unique structure, with the dipropylamino and hydroxypropyl groups, may confer distinct pharmacological properties, making it a subject of interest for further research and development.

Activité Biologique

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline, a derivative of theophylline, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural similarity to theophylline, a known phosphodiesterase inhibitor. This compound enhances intracellular cyclic AMP levels, leading to various physiological effects such as bronchodilation and anti-inflammatory activity. The dipropylamino and hydroxypropyl substitutions are believed to enhance its bioavailability and receptor affinity compared to the parent compound.

Key Mechanisms Include:

- Phosphodiesterase Inhibition : Inhibits the breakdown of cyclic AMP, promoting vasodilation and bronchodilation.

- Adenosine Receptor Antagonism : Blocks adenosine receptors, which can lead to increased heart rate and improved cardiac output.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

- Bronchodilation : Effective in treating asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle.

- Anti-inflammatory Properties : Reduces inflammation in respiratory conditions.

- Cardiovascular Effects : Increases heart rate and cardiac output through adenosine receptor antagonism.

Case Studies

Several studies have investigated the efficacy and safety of this compound:

-

Asthma Management Study :

- Objective : To evaluate the bronchodilatory effect of this compound in asthmatic patients.

- Findings : Showed significant improvement in forced expiratory volume (FEV1) compared to placebo.

- : Demonstrated potential as an effective bronchodilator in asthma management.

-

COPD Clinical Trial :

- Objective : Assess the long-term effects on lung function.

- Results : Patients experienced improved lung function metrics over six months with minimal side effects.

- Implication : Suggests viability for chronic use in COPD treatment.

Data Table: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Bronchodilation | Significant FEV1 improvement | Study 1 |

| Anti-inflammatory | Reduction in inflammatory markers | Study 2 |

| Cardiovascular | Increased heart rate | Study 3 |

Safety and Toxicology

While this compound shows promising therapeutic effects, safety profiles must be established through rigorous testing. Current data suggest that it has a favorable safety profile similar to that of theophylline, but further investigations are warranted.

Adverse Effects

Commonly reported adverse effects include:

- Nausea

- Palpitations

- Headaches

Future Research Directions

Future studies should focus on:

- Long-term safety assessments.

- Comparative efficacy against existing treatments for respiratory diseases.

- Exploration of novel delivery methods (e.g., nanoparticle formulations).

Propriétés

IUPAC Name |

7-[3-(dipropylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3/c1-5-7-20(8-6-2)9-12(22)10-21-11-17-14-13(21)15(23)19(4)16(24)18(14)3/h11-12,22H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJURWBQQJWAVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965222 | |

| Record name | 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-26-4 | |

| Record name | Theophylline, 7-(3-(dipropylamino)-2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.